

Technical Guide: Physicochemical Characterization of 3-Bromo-N,N-diethyl-4-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-N,N-diethyl-4-methylaniline

Cat. No.: B1377943

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Determination of the Melting Point of **3-Bromo-N,N-diethyl-4-methylaniline**.

This technical guide provides a comprehensive overview of the methodologies for determining the melting point of **3-Bromo-N,N-diethyl-4-methylaniline**. While a specific melting point for this compound is not readily available in published literature, this document outlines standard experimental protocols and presents data for structurally analogous compounds to serve as a reference.

Comparative Physicochemical Data

To establish an expected range and physical state for **3-Bromo-N,N-diethyl-4-methylaniline**, the melting points of several structurally related aromatic amines are presented below. The data suggests that N-alkylation and the relative positions of substituents significantly influence the melting point.

Compound Name	Molecular Formula	Structure	Melting Point (°C)	Physical State at RT
3-Bromo-4-methylaniline	C ₇ H ₈ BrN	Br(CH ₃)C ₆ H ₃ NH ₂	27 - 30[1][2]	Solid
3-Bromo-N,N-dimethylaniline	C ₈ H ₁₀ BrN	BrC ₆ H ₄ N(CH ₃) ₂	11[3]	Liquid/Solid
3-Bromo-N-methylaniline	C ₇ H ₈ BrN	BrC ₆ H ₄ NHCH ₃	Not specified (Liquid)[4]	Liquid
3-Bromo-N,N-diethyl-4-methylaniline	C ₁₁ H ₁₆ BrN	Br(CH ₃)C ₆ H ₃ N(C ₂ H ₅) ₂	Not available	To be determined

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides information on its identity and purity.[5] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5][6] Two standard methods for determination are detailed below.

This traditional method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[5]

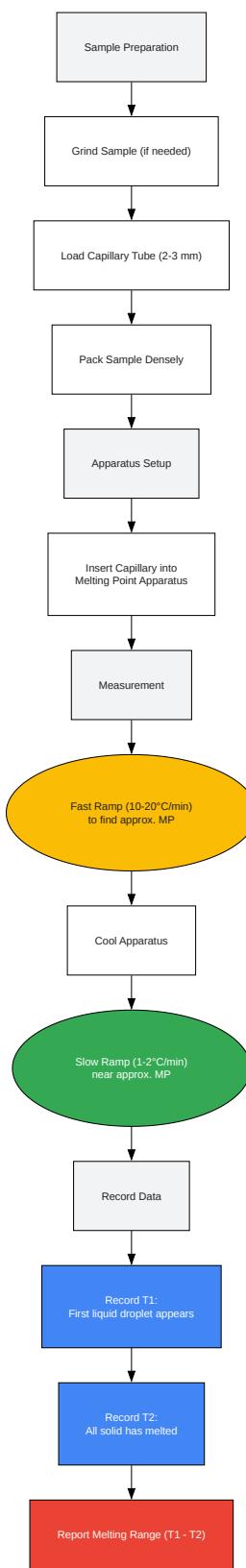
Methodology:

- Sample Preparation:
 - Ensure the **3-Bromo-N,N-diethyl-4-methylaniline** sample is completely dry.
 - If the sample consists of large crystals, pulverize a small amount into a fine powder using a mortar and pestle.[6]
 - Obtain a glass capillary tube, sealed at one end. Press the open end into the powdered sample.[7]

- Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[7]
- The final packed sample height should be approximately 2-3 mm.[7]
- Apparatus Setup (e.g., Mel-Temp or similar):
 - Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]
 - Insert a calibrated thermometer if it is not integrated into the device.
- Measurement:
 - Rapid Preliminary Run: If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20°C per minute).[6] This will establish a rough melting range. Allow the apparatus to cool sufficiently before the next step.
 - Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the approximate melting point found in the preliminary run.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]
 - Record the temperature (T_1) at which the first droplet of liquid appears.
 - Record the temperature (T_2) at which the last crystal of the solid melts completely.
 - The melting point is reported as the range $T_1 - T_2$.
 - Perform at least two careful determinations to ensure consistency.[5]

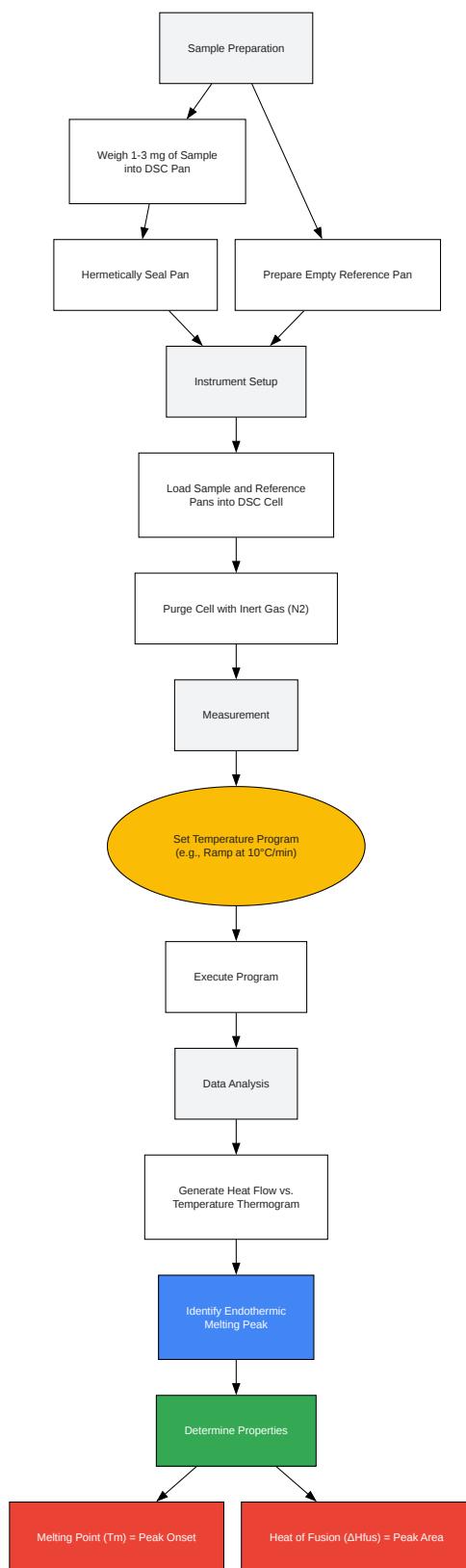
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [8] It is highly accurate for determining melting points and can also provide data on purity, heat of fusion, and polymorphic transitions.[9][10]

Methodology:


- Sample Preparation:
 - Accurately weigh 1-3 mg of the **3-Bromo-N,N-diethyl-4-methylaniline** sample into a clean DSC pan (typically aluminum).
 - Hermetically seal the pan using a sample press. This is crucial to prevent any loss of sample due to volatilization during heating.
 - Prepare an empty, sealed pan to be used as a reference.
- Instrument Setup and Calibration:
 - Place the sample pan and the reference pan into the DSC cell.
 - The reference sample should have a well-defined heat capacity over the scanned temperature range.[\[8\]](#)
 - Purge the DSC cell with an inert gas (e.g., nitrogen) to create a stable and non-reactive atmosphere.
 - Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).
- Measurement:
 - Program the instrument with the desired temperature profile. A typical profile involves:
 - An initial isothermal period to allow for thermal stabilization.
 - A linear heating ramp (e.g., 5-10°C/min) through the expected melting region.[\[9\]](#)
 - A final isothermal period.
 - Initiate the temperature program and record the heat flow as a function of temperature.
 - The melting of the sample will appear as an endothermic peak on the DSC thermogram.

- Data Analysis:

- The onset temperature of the endothermic peak is typically reported as the melting point (T_m) for pure organic compounds.[\[10\]](#)
- The peak temperature represents the temperature at which the melting process is most rapid.
- The area under the peak is proportional to the heat of fusion (ΔH_{fus}), which can be calculated using the instrument's software.


Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Capillary Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination via DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsoc [chemsrc.com]
- 2. 3-Bromo-4-methylaniline | 7745-91-7 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-BROMO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. s4science.at [s4science.at]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 3-Bromo-N,N-diethyl-4-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1377943#3-bromo-n-n-diethyl-4-methylaniline-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com